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Compound of Interest

Compound Name:
1-Cyclohexanecarbonylpiperidin-

4-amine

CAS No.: 565453-24-9

Cat. No.: B1357432

Get Quote

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexanecarbonylpiperidin-
4-amine

Introduction
1-Cyclohexanecarbonylpiperidin-4-amine, with the IUPAC name (4-aminopiperidin-1-yl)-

cyclohexylmethanone, is a bifunctional organic molecule that serves as a valuable building

block in modern medicinal chemistry.[1] Its structure is characterized by a rigid piperidine core,

a functional primary amine at the 4-position, and a cyclohexanecarbonyl group attached to the

piperidine nitrogen via a robust amide linkage. The piperidine motif is a well-established

"privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents due

to its favorable physicochemical properties and ability to present substituents in a well-defined

three-dimensional orientation.[2] This guide provides a comprehensive technical overview of

the molecule's structure, a validated synthesis protocol, a detailed analysis of its spectroscopic

characterization, and its significance as a precursor in the development of novel therapeutics.
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Section 1: Physicochemical Properties & Structural
Representation
The fundamental properties of 1-Cyclohexanecarbonylpiperidin-4-amine are summarized

below. These data are critical for its handling, reaction setup, and analytical characterization.

Property Value Source

IUPAC Name
(4-aminopiperidin-1-yl)-

cyclohexylmethanone
[1]

CAS Number 565453-24-9 [1][3]

Molecular Formula C₁₂H₂₂N₂O [1]

Molecular Weight 210.32 g/mol [1]

Canonical SMILES
C1CC(C(C1)C(=O)N2CCC(CC

2)N)C

graph "1_Cyclohexanecarbonylpiperidin_4_amine" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define atom nodes

N1 [label="N"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N7 [label="N"];

H_N7_1 [label="H", pos="2.1,0.3!", fontsize=10];

H_N7_2 [label="H", pos="2.4,-0.3!", fontsize=10];

C8 [label="C"];

O9 [label="O", pos="0.3,2.4!", fontsize=12];

C10 [label="C"];
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C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

C14 [label="C"];

C15 [label="C"];

// Position nodes

N1 [pos="0,0!"];

C2 [pos="-1.2,-0.7!"];

C3 [pos="-1.2,-2.2!"];

C4 [pos="0,-2.9!"];

C5 [pos="1.2,-2.2!"];

C6 [pos="1.2,-0.7!"];

N7 [pos="2.2,-0.7!"];

C8 [pos="0,1.5!"];

C10 [pos="-1.2,2.2!"];

C11 [pos="-1.2,3.7!"];

C12 [pos="0,4.4!"];

C13 [pos="1.2,3.7!"];

C14 [pos="1.2,2.2!"];

// Define bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C6 -- N7;

N1 -- C8;

C8 -- O9 [style=double];

C8 -- C10;

C10 -- C11;
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C11 -- C12;

C12 -- C13;

C13 -- C14;

C14 -- C10;

N7 -- H_N7_1;

N7 -- H_N7_2;

}

Caption: 2D Molecular Structure of 1-Cyclohexanecarbonylpiperidin-4-amine.

Section 2: Synthesis and Mechanistic Rationale
The synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine is most reliably achieved via a

two-step process starting from a commercially available, selectively protected piperidine

derivative. This approach ensures regioselective acylation and provides high yields of the

desired product.

Caption: Synthetic workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous

dichloromethane (DCM, approx. 0.2 M) in an ice bath (0 °C), add triethylamine (1.5 eq).

Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude Boc-protected intermediate, which can often be used in the next

step without further purification.
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Step 2: Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine (Final Product)

Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M).

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

excess TFA and solvent.

Dissolve the residue in DCM and wash with 1M NaOH to neutralize and remove TFA salts.

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate to yield the final product. Purify via column

chromatography or recrystallization as needed.

Causality Behind Experimental Choices
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of

the starting material is crucial. It prevents the undesired acylation at this position, directing

the cyclohexanecarbonyl chloride to react exclusively with the primary amine at the C4

position.[4]

Triethylamine (Et₃N): This tertiary amine acts as an acid scavenger. The acylation reaction

produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the

starting amine, rendering it non-nucleophilic. Et₃N neutralizes the HCl, forming

triethylammonium chloride and driving the reaction to completion.

Trifluoroacetic Acid (TFA): TFA is a strong acid used for the efficient cleavage of the acid-

labile Boc group. The byproducts of this reaction (isobutylene and CO₂) are volatile gases,

simplifying the workup process.

Section 3: Comprehensive Structural Elucidation
The confirmation of the molecular structure of 1-Cyclohexanecarbonylpiperidin-4-amine
relies on a combination of modern spectroscopic techniques. Each method provides

complementary information that, when integrated, validates the compound's identity and purity.
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Caption: Integrated analytical workflow for structural confirmation.

Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data points for the title compound,

which collectively serve as its structural fingerprint.
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Technique Feature
Expected
Observation

Interpretation

FT-IR N-H Stretch
Two medium bands at

~3350-3250 cm⁻¹

Primary amine

(asymmetric &

symmetric stretch)[5]

[6]

C-H Stretch
Multiple sharp bands

at ~2930 & 2850 cm⁻¹

Aliphatic C-H

(cyclohexyl &

piperidinyl)[7]

C=O Stretch
Strong, sharp band at

~1630 cm⁻¹

Tertiary amide

carbonyl

N-H Bend
Medium band at

~1600 cm⁻¹

Primary amine

scissoring vibration[5]

¹H NMR δ ~3.5-4.5 ppm Multiplets
Piperidine protons

adjacent to amide N

δ ~2.5-3.0 ppm Multiplets

Piperidine protons

adjacent to amide N &

C4-H

δ ~1.0-2.0 ppm Overlapping Multiplets

Cyclohexyl protons

and remaining

piperidine protons

δ (variable) Broad singlet

NH₂ protons

(exchangeable with

D₂O)

¹³C NMR δ ~175 ppm Single peak
Amide carbonyl

carbon

δ ~50-55 ppm Single peak
Piperidine C4 carbon

(attached to NH₂)[8]

δ ~40-50 ppm Multiple peaks

Piperidine and

cyclohexyl carbons

adjacent to N/C=O
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δ ~25-35 ppm Multiple peaks

Remaining piperidine

and cyclohexyl

carbons

Mass Spec [M+H]⁺ m/z 211.18

Confirmation of

molecular formula

C₁₂H₂₂N₂O

Fragments m/z 111, 98

Loss of piperidine-

amine;

cyclohexylcarbonyl

cation

Section 4: Significance in Medicinal Chemistry and
Drug Development
The 1-Cyclohexanecarbonylpiperidin-4-amine structure is a quintessential example of a

molecular scaffold designed for elaboration in drug discovery programs. The two distinct

functional handles—the primary amine and the amide linkage—allow for systematic

modification to explore structure-activity relationships (SAR).

The Primary Amine (C4 Position): This group is a key site for diversification. It can be

alkylated, acylated, or used in reductive amination reactions to append a wide array of

chemical moieties. This is a common strategy in the synthesis of antagonists for targets like

the CCR5 receptor, which is an important co-receptor for HIV entry.[9]

The Cyclohexyl Group: This lipophilic group contributes to the molecule's overall

pharmacokinetic profile. Its size and shape can be modified (e.g., replaced with other

cycloalkyl, aryl, or heterocyclic rings) to optimize binding affinity and selectivity for a given

biological target.[10]

The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional

framework that reduces the conformational flexibility of the molecule compared to an

aliphatic chain. This pre-organization can lead to higher binding affinities and is a common

feature in inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4).[11]
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Caption: Role of the core scaffold in drug discovery diversification.

Conclusion
1-Cyclohexanecarbonylpiperidin-4-amine is a structurally well-defined molecule whose

identity can be unambiguously confirmed through a validated synthesis and a suite of

complementary spectroscopic techniques. Its molecular architecture, featuring a rigid piperidine

core with orthogonal points for chemical modification, establishes it as a highly valuable

intermediate for the synthesis of compound libraries. The insights gained from its structural

analysis provide a solid foundation for its application in the rational design and development of

next-generation therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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